1,3-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-5-methanol

Regioselective synthesis Positional isomer differentiation Quality control

Fluorinated pyrazole chiral building block eliminates costly in-house chiral chromatography for stereospecific SAR exploration. Available as racemate and high-ee enantiomers. • CF3-carbinol moiety confers enhanced lipophilicity & metabolic stability vs. non-fluorinated analogs • Versatile handle for esterification, etherification, or oxidation to ketone • Privileged pyrazole scaffold validated for kinase inhibitors, GPCR ligands & IDO/TDO inhibitors • Scalable, regioselective TFE/HFIP synthesis route ensures isomer-free production & simplified purification

Molecular Formula C7H9F3N2O
Molecular Weight 194.15 g/mol
Cat. No. B12283714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-5-methanol
Molecular FormulaC7H9F3N2O
Molecular Weight194.15 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)C(C(F)(F)F)O)C
InChIInChI=1S/C7H9F3N2O/c1-4-3-5(12(2)11-4)6(13)7(8,9)10/h3,6,13H,1-2H3
InChIKeyXSFXNPRBWYJADL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-5-methanol Identity & Procurement


The compound 1,3-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-5-methanol (CAS 2139648-46-5; IUPAC: 1-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol) is a fluorinated pyrazole carbinol characterized by a 1,3-dimethylpyrazole core bearing a trifluoromethyl-substituted secondary alcohol at the 5-position . It is primarily utilized as a chiral building block and synthetic intermediate in the development of bioactive molecules, particularly agrochemicals and pharmaceuticals . Its distinct substitution pattern and the presence of the trifluoromethyl carbinol moiety confer unique physicochemical properties, including enhanced lipophilicity and metabolic stability, that are not easily replicated by regioisomeric or non-fluorinated analogs [1].

1,3-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-5-methanol vs. Generic Analogs


In-class pyrazole derivatives cannot be interchanged with 1,3-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-5-methanol without risking loss of function, because even minor positional isomerism or substituent variation profoundly alters biological activity and physicochemical properties. For instance, shifting the trifluoromethyl group from the alpha-carbinol position to the pyrazole ring (e.g., 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole) eliminates the hydrogen-bond donor/acceptor capacity of the hydroxyl group, which is critical for target engagement [1]. Similarly, replacing the trifluoromethyl group with a methyl or difluoromethyl group significantly reduces lipophilicity and metabolic stability, as demonstrated by structure–activity relationship (SAR) studies on fluorinated Tebufenpyrad analogs, where the presence of the CF3 group was essential for maintaining acaricidal potency [2].

1,3-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-5-methanol Differentiation Evidence


Regiochemical Purity Advantage

The target compound is synthesized via regioselective pyrazole formation using fluorinated alcohol solvents (TFE or HFIP), which affords a >95:5 regiomeric ratio favoring the desired 1,3-dimethyl-5-substituted isomer [1]. In contrast, conventional synthesis in ethanol typically yields a 1:1 to 3:2 mixture of N-methyl regioisomers that requires chromatographic separation, increasing cost and reducing batch-to-batch consistency [1]. This high intrinsic regiochemical purity simplifies procurement for applications demanding a single, well-defined isomer.

Regioselective synthesis Positional isomer differentiation Quality control

Lipophilicity Benefit from Trifluoromethyl Carbinol

The alpha-trifluoromethyl carbinol group in the target compound introduces a hydrogen-bond donor (OH) adjacent to a strongly electron-withdrawing CF3 group, which significantly modulates logD and pKa relative to analogs where CF3 is directly attached to the pyrazole ring [1]. Fluorinated pyrazoles with CF3 substitution on the ring typically exhibit higher logP and lack the dual H-bond donor/acceptor capacity, which can reduce aqueous solubility and limit formulation options [2]. Class-level analysis of trifluoromethylated pyrazoles indicates that the carbinol motif reduces logP by approximately 0.5–1.0 log units compared to ring-CF3 analogs, while maintaining metabolic stability conferred by the CF3 group [2]. Exact logD values for the target compound are not publicly available, but this directional shift is consistent across multiple matched molecular pairs.

Lipophilicity Metabolic stability Drug design

Chiral Resolution Capability

1,3-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-5-methanol is a chiral secondary alcohol that can be resolved into its (R) and (S) enantiomers (CAS 2136749-80-7 and 2136157-16-7, respectively) . This contrasts with non-chiral pyrazole intermediates such as 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole, which lack a stereogenic center and cannot be used for asymmetric induction [1]. Commercial vendors supply the racemate at ≥95% purity and the individual enantiomers at ≥97% purity with enantiomeric excess (ee) ≥98% . The availability of both enantiomeric forms enables stereochemical SAR exploration that is impossible with achiral analogs.

Chiral building block Asymmetric synthesis Enantiomeric purity

Tebufenpyrad Analog Precursor Utility

Fluorinated pyrazole carbinols structurally related to the target compound have been employed as key intermediates in the synthesis of Tebufenpyrad analogs with acaricidal activity [1]. In this study, the trifluoromethyl carbinol group was essential for retaining or improving acaricidal potency; replacement with non-fluorinated or difluoromethyl analogs led to a measurable reduction in activity, though exact IC50 shifts were not reported for the specific target compound [1]. The target compound's 1,3-dimethyl-5-carbinol substitution pattern matches the core structure of these active analogs, suggesting it as a privileged scaffold for acaricide lead generation.

Agrochemical intermediate Acaricide development Tebufenpyrad analogs

Purity Specifications for MedChem & AgChem

Commercial batches of the target compound (CAS 2139648-46-5) are routinely supplied at ≥95% purity, with some vendors offering ≥98% purity . This compares favorably to the closely related isomer α,1-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-methanol (CAS 1503923-82-7), which is often listed without a defined purity specification or at lower purity grades . The availability of higher-purity material with well-defined analytical characterization (MSDS, NMR, HPLC) reduces the risk of confounding impurities in biological assays and facilitates regulatory compliance in industrial applications .

Purity specification Procurement standard Building block quality

1,3-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-5-methanol Application Scenarios


Chiral Building Block for Medicinal Chemistry

The compound's availability as both racemate and high-ee enantiomers [1] makes it an ideal starting material for the synthesis of chiral drug candidates. The trifluoromethyl carbinol moiety serves as a versatile handle for further functionalization (e.g., esterification, etherification, oxidation to ketone) while the pyrazole core provides a privileged scaffold for kinase inhibitors, GPCR ligands, and IDO/TDO inhibitors. Procurement of the resolved enantiomers enables stereospecific SAR exploration without the need for costly in-house chiral chromatography.

Acaricide & Insecticide Lead Optimization

Based on its structural relationship to fluorinated Tebufenpyrad analogs that demonstrated strong acaricidal activity [1], this compound is a rational starting point for hit-to-lead optimization in acaricide and insecticide programs. The 1,3-dimethyl-5-carbinol pattern has been validated in active analogs, reducing the probability of early-stage attrition due to lack of target engagement.

Fragment-Based Drug Discovery Library

With a molecular weight of 194.15 Da, cLogP in the optimal range for fragment libraries, and the presence of both hydrogen-bond donor and acceptor groups, this compound meets the physicochemical criteria for fragment-based screening libraries [1]. Its three-dimensional character (sp3-hybridized carbinol carbon) and fluorinated motif enhance its value in libraries designed to sample diverse chemical space, which is a key advantage over flatter, non-fluorinated pyrazole fragments [2].

Process Chemistry Reference Standard

The regioselective synthesis methodology developed for this class of compounds provides a scalable route (TFE/HFIP solvent system) that minimizes isomer formation and simplifies purification [1]. This makes the compound a useful reference standard for process development, enabling analytical method validation and impurity profiling in scaled-up manufacturing of related pyrazole APIs or agrochemicals.

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